
(R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in different enantiomeric forms. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride typically involves the synthesis of its intermediate, (3R)-3-aminopiperidine, followed by methylation and subsequent conversion to the dihydrochloride salt. One common method involves the Hoffmann rearrangement of 3-piperidine carboxamide using 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid . The resulting 3-aminopiperidine is then methylated and acidified with concentrated hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The reaction conditions are carefully controlled, and solvents such as ethanol-water mixtures are used for their cost-effectiveness and environmental friendliness. The overall yield of the process can reach up to 93%, making it suitable for large-scale manufacturing .
化学反応の分析
Types of Reactions
(3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
(3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of (3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- ®-3-Piperidinamine dihydrochloride
- Levocetirizine
- Cetirizine
Uniqueness
Compared to similar compounds, (3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride has unique stereochemistry that imparts specific biological activity. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C6H16Cl2N2 |
|---|---|
分子量 |
187.11 g/mol |
IUPAC名 |
(3R)-N,1-dimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-6-3-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 |
InChIキー |
UTASHRWEZBRYDZ-QYCVXMPOSA-N |
異性体SMILES |
CN[C@@H]1CCN(C1)C.Cl.Cl |
正規SMILES |
CNC1CCN(C1)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



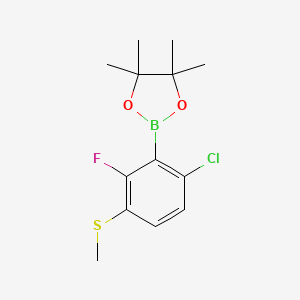
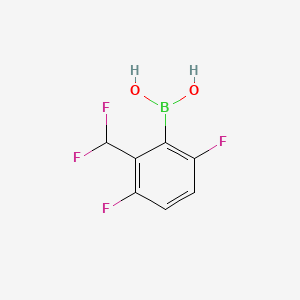
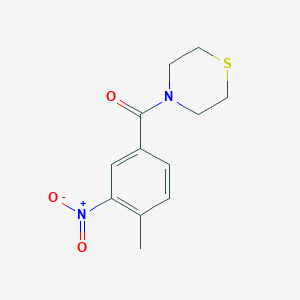
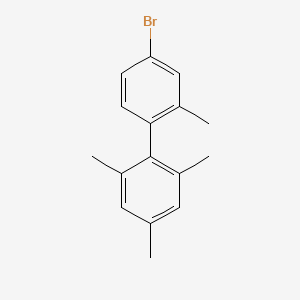
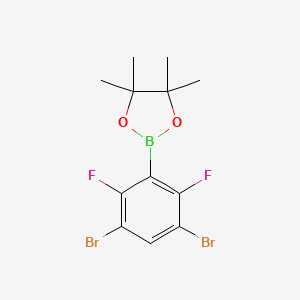
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
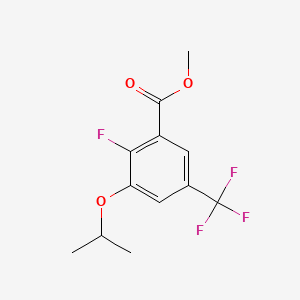

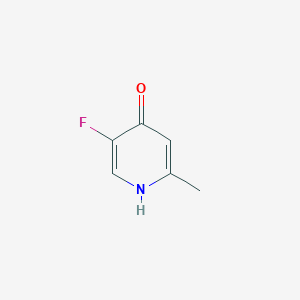
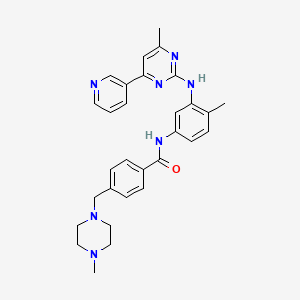
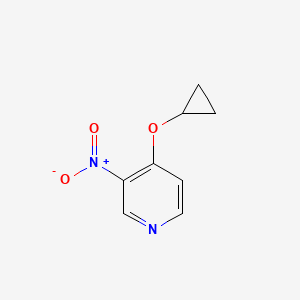
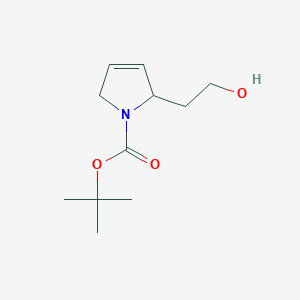
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
